Methyl 2-((difluoromethyl)thio)benzoate
Description
Methyl 2-((difluoromethyl)thio)benzoate is a fluorinated aromatic ester characterized by a difluoromethylthio (-SCF₂H) substituent at the ortho position of the benzoate ring. This compound is synthesized through nucleophilic substitution or esterification reactions, leveraging the reactivity of the thiol group and the stability of the difluoromethyl moiety. The difluoromethylthio group confers unique electronic and steric properties, balancing moderate electron-withdrawing effects (due to fluorine atoms) with enhanced hydrolytic stability compared to non-fluorinated thioethers. These features make it valuable in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules or as a stabilizing motif in drug design .
Properties
CAS No. |
79676-61-2 |
|---|---|
Molecular Formula |
C9H8F2O2S |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 2-(difluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 |
InChI Key |
KHRVSXWNSNDAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((difluoromethyl)thio)benzoate typically involves the introduction of the difluoromethylthio group to the benzoate structure. One common method is the reaction of methyl 2-mercaptobenzoate with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((difluoromethyl)thio)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((difluoromethyl)thio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-((difluoromethyl)thio)benzoate involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Substituent Variations in the Thioether Group
The nature of the thioether substituent critically influences reactivity, stability, and biological interactions. Key analogs include:
| Compound Name | Molecular Formula | Substituent | Key Features |
|---|---|---|---|
| Methyl 2-(trifluoromethylthio)benzoate | C₉H₆F₃O₂S | -SCF₃ | Higher electron-withdrawing effect; reduced hydrolytic stability vs. -SCF₂H |
| Methyl 2-(methylthio)benzoate | C₉H₁₀O₂S | -SCH₃ | Lower stability due to absence of fluorine; less reactive in SNAr reactions |
| Methyl 2-(ethylthio)benzoate | C₁₀H₁₂O₂S | -SCH₂CH₃ | Increased steric bulk; reduced solubility in polar solvents |
Key Findings :
- Electron-withdrawing capacity : The -SCF₃ group (trifluoromethyl) exhibits stronger electron withdrawal than -SCF₂H, enhancing electrophilicity but reducing stability under basic conditions .
- Hydrolytic stability : The difluoromethylthio group (-SCF₂H) offers a balance between stability and reactivity, outperforming -SCH₃ and -SCH₂CH₃ in prolonged shelf-life studies .
Positional and Functional Group Isomerism
Variations in substituent position or core functional groups further differentiate properties:
| Compound Name | Molecular Formula | Structural Feature | Key Difference vs. Target Compound |
|---|---|---|---|
| Methyl 3-(difluoromethoxy)benzoate | C₉H₇F₂O₃ | -OCF₂H at meta position | Ether linkage (vs. thioether); lower lipophilicity |
| Methyl 2-(2,2-difluoroethoxy)benzoate | C₁₀H₁₀F₂O₃ | -OCH₂CF₂ at ortho | Ethoxy group reduces ring strain; altered metabolic pathways |
| Methyl 2-chloro-4-(difluoromethoxy)benzoate | C₉H₇ClF₂O₃ | -Cl and -OCF₂H substituents | Enhanced electrophilicity but increased toxicity |
Key Findings :
- Thioether vs. ether : Thioether-containing analogs (e.g., Methyl 2-((difluoromethyl)thio)benzoate) exhibit higher lipophilicity, improving membrane permeability in biological assays .
- Positional effects : Ortho-substituted derivatives generally show greater steric hindrance, slowing enzymatic degradation compared to meta or para isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
